(R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid
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Overview
Description
- is a chiral compound with the following chemical structure:
- It consists of a morpholine ring with a carboxylic acid group and a benzyloxy carbonyl substituent.
- The stereochemistry is specified as ®, indicating the absolute configuration at the chiral center.
- This compound is used as a building block in organic synthesis.
®-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid: IUPAC Name: (R)-morpholine-2-carboxylic acid
Preparation Methods
- Synthetic Routes:
- One common synthetic route involves the reaction of morpholine with benzyl chloroformate (benzyloxycarbonyl chloride) to form the benzyloxy carbonyl morpholine derivative.
- The reaction proceeds as follows:
Morpholine+Benzyl Chloroformate→(R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The specific mechanism of action for this compound is not well-documented.
- Further research is needed to understand its interactions with molecular targets and pathways.
Comparison with Similar Compounds
- Similar compounds include other morpholine derivatives and carboxylic acids.
- The uniqueness of ®-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid lies in its chiral configuration and the presence of the benzyloxy carbonyl group.
Properties
Molecular Formula |
C13H15NO5 |
---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
(2R)-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO5/c15-12(16)11-8-14(6-7-18-11)13(17)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m1/s1 |
InChI Key |
AVQCLRKABAZVMZ-LLVKDONJSA-N |
Isomeric SMILES |
C1CO[C@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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